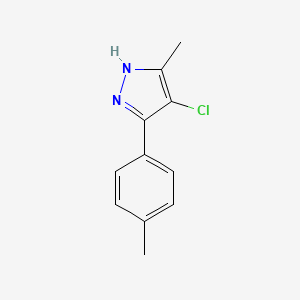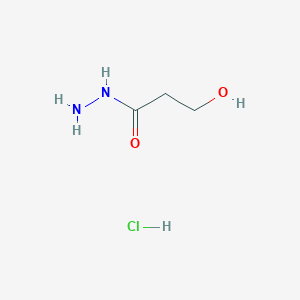
3-Hydroxypropanehydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypropanehydrazide hydrochloride, also known as 2-Amino-3-hydroxypropanehydrazide hydrochloride, is a compound with the chemical formula C3H10ClN3O2. It is characterized by its amino, hydroxy, and hydrazide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxypropanehydrazide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of DL-serine hydrazide with hydrochloric acid. The reaction is typically carried out in a solvent mixture of water and ethanol or methanol. The reaction conditions often include maintaining the temperature at room temperature and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropanehydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds. These products can have different applications depending on their chemical properties .
Scientific Research Applications
3-Hydroxypropanehydrazide hydrochloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: It is used in pharmaceutical research and development to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Hydroxypropanehydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Hydroxypropanehydrazide hydrochloride include:
DL-Serine Hydrazide Hydrochloride: This compound shares similar functional groups and is used in similar applications.
Propanoic Acid, 3-Hydroxy-, Hydrazide: This compound has a similar structure and is used in research and industrial applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C3H9ClN2O2 |
|---|---|
Molecular Weight |
140.57 g/mol |
IUPAC Name |
3-hydroxypropanehydrazide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-5-3(7)1-2-6;/h6H,1-2,4H2,(H,5,7);1H |
InChI Key |
DQWWBXRNYXWUGN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


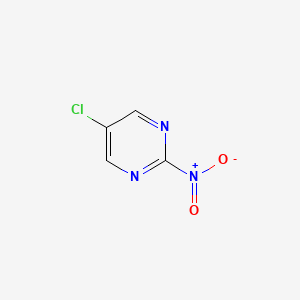
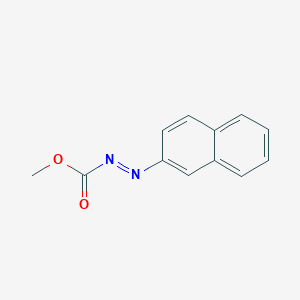
![(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758370.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758377.png)
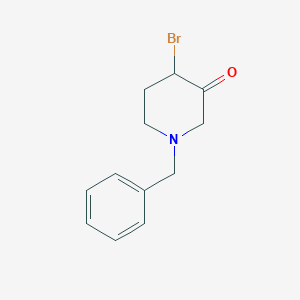


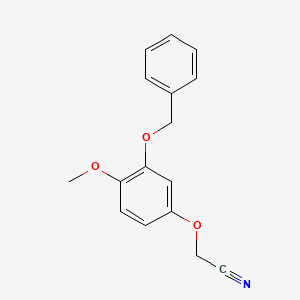
![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
![5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758422.png)
![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
